molecular formula C26H20N2O3S B5589428 (2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

(2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

Cat. No.: B5589428
M. Wt: 440.5 g/mol
InChI Key: HMLHQROXSVVVKH-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a complex heterocyclic compound that features a thiazole ring fused with a benzoxadiazocin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3-phenoxybenzaldehyde with a thiazole derivative under basic conditions to form the benzylidene intermediate. This intermediate is then cyclized with a suitable reagent to form the final benzoxadiazocin structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

(2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which (2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,4-b][1,2,4]triazine: Another heterocyclic compound with a thiazole ring.

    Thiazolo[4,5-b]pyridine: Contains a thiazole ring fused with a pyridine ring.

    Thiazolo[5,4-d]thiazole: Features two thiazole rings fused together.

Uniqueness

What sets (2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one apart is its unique benzoxadiazocin structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

(13Z)-9-methyl-13-[(3-phenoxyphenyl)methylidene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3S/c1-26-16-21(20-12-5-6-13-22(20)31-26)28-24(29)23(32-25(28)27-26)15-17-8-7-11-19(14-17)30-18-9-3-2-4-10-18/h2-15,21H,16H2,1H3/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLHQROXSVVVKH-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=CC=C5)OC6=CC=CC=C6)SC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CC(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=CC(=CC=C5)OC6=CC=CC=C6)/SC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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